1-[3-(4-bromophenoxy)propoxy]-6,6-dimethyl-1,3,5-triazine-2,4-diamine
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Overview
Description
Bromo-WR99210 is a small molecule compound that belongs to the class of organic compounds known as phenol ethers. It is characterized by an ether group substituted with a benzene ring.
Preparation Methods
The synthesis of Bromo-WR99210 involves several steps. One common method includes the bromination of acetophenone in the presence of a solvent such as carbon disulfide or acetic acid . The reaction conditions typically involve the use of bromine as a reagent, and the process is carried out under controlled temperature and pressure to ensure the desired product is obtained. Industrial production methods may involve scaling up these synthetic routes and optimizing reaction conditions to achieve higher yields and purity.
Chemical Reactions Analysis
Bromo-WR99210 undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound. Common reagents used in oxidation reactions include potassium permanganate and chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen from the compound. Common reagents used in reduction reactions include lithium aluminum hydride and sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another. Common reagents used in substitution reactions include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide, cyanide).
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of Bromo-WR99210 may result in the formation of a corresponding ketone or aldehyde, while reduction may yield an alcohol .
Scientific Research Applications
Bromo-WR99210 has been extensively studied for its applications in scientific research, particularly in the fields of chemistry, biology, and medicine. Some of its notable applications include:
Chemistry: Bromo-WR99210 is used as a reagent in various chemical reactions and synthesis processes. Its unique chemical properties make it a valuable tool for studying reaction mechanisms and developing new synthetic methods.
Medicine: Bromo-WR99210 has been investigated for its potential as an antimalarial drug.
Industry: Bromo-WR99210 is used in the development of new pharmaceuticals and chemical products.
Mechanism of Action
The mechanism of action of Bromo-WR99210 involves its interaction with the dihydrofolate reductase thymidine synthase bifunctional enzyme (DHFR-TS) in Plasmodium parasites. The compound binds to the DHFR active site, blocking the production of tetrahydrofolate, which is essential for DNA synthesis and cell division . This selective inhibition of the parasite’s enzyme, without affecting the human DHFR, makes Bromo-WR99210 a promising candidate for antimalarial therapy .
Comparison with Similar Compounds
Bromo-WR99210 can be compared with other similar compounds, such as:
WR99210: This compound is structurally similar to Bromo-WR99210 but lacks the bromine substitution.
Methotrexate: This compound is a well-known DHFR inhibitor used in cancer chemotherapy.
Trimethoprim: This compound is another DHFR inhibitor used in the treatment of bacterial infections.
Bromo-WR99210’s uniqueness lies in its selective inhibition of the Plasmodium DHFR-TS enzyme, making it a valuable tool for studying and developing antimalarial therapies .
Properties
CAS No. |
179184-06-6 |
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Molecular Formula |
C14H20BrN5O2 |
Molecular Weight |
370.24 g/mol |
IUPAC Name |
1-[3-(4-bromophenoxy)propoxy]-6,6-dimethyl-1,3,5-triazine-2,4-diamine |
InChI |
InChI=1S/C14H20BrN5O2/c1-14(2)19-12(16)18-13(17)20(14)22-9-3-8-21-11-6-4-10(15)5-7-11/h4-7H,3,8-9H2,1-2H3,(H4,16,17,18,19) |
InChI Key |
MPXYCOHVHSXSDC-UHFFFAOYSA-N |
Canonical SMILES |
CC1(N=C(N=C(N1OCCCOC2=CC=C(C=C2)Br)N)N)C |
Origin of Product |
United States |
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